2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide
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Overview
Description
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic ring .
Scientific Research Applications
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high energy density materials
Mechanism of Action
The mechanism of action of 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 2-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-morpholinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-6-methoxyphenyl benzoate hydrochloride
- 3-nitro-5-amino-1,2,4-oxadiazole
Uniqueness
What sets 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6O2/c1-20(2)11-4-3-8(5-9(11)14)7-16-17-12(21)6-10-13(15)19-22-18-10/h3-5,7H,6H2,1-2H3,(H2,15,19)(H,17,21)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZSBFZFPCDTA-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CC2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CC2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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